molecular formula C11H16N2O4S B2968552 Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate CAS No. 302964-01-8

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Cat. No.: B2968552
CAS No.: 302964-01-8
M. Wt: 272.32
InChI Key: HFYFUEBSUSRJIV-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is a chemical compound with the molecular formula C11H16N2O4S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminothiazole-5-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while hydrolysis results in the formation of 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid .

Scientific Research Applications

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5-16-8(14)7-6-12-9(18-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYFUEBSUSRJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952657
Record name Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302964-01-8
Record name Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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